N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt

Peptide synthesis Bioorthogonal chemistry Building block procurement

This α-azido-δ-Boc-L-ornithine cyclohexylammonium salt (CAS 2301169-18-4) is the regiospecifically protected isomer for Boc-strategy SPPS: the α-azido group remains intact as a latent bioorthogonal handle during TFA-mediated global Boc deprotection, exposing the δ-amine for on-resin coupling or branching. The alternative regioisomer (Nα-Boc-Nδ-azido) would expose the α-amine—a fundamentally incompatible outcome for δ-directed elongation. Supplied as a crystalline CHA salt (mp 126–128 °C) with ≥99% HPLC purity and documented [α]D20 = −28°, ensuring chiral integrity and batch-to-batch reproducibility in multi-step peptide syntheses and click-chemistry bioconjugation workflows.

Molecular Formula C16H31N5O4
Molecular Weight 357.45 g/mol
CAS No. 2301169-18-4
Cat. No. B6302492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt
CAS2301169-18-4
Molecular FormulaC16H31N5O4
Molecular Weight357.45 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
InChIInChI=1S/C10H18N4O4.C6H13N/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16);6H,1-5,7H2/t7-;/m0./s1
InChIKeyLDQUPUQHLKBUAS-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-alpha-Azido-N-delta-boc-L-ornithine Cyclohexylammonium Salt (CAS 2301169-18-4): Procurement-Grade Azido-Ornithine Building Block for Bioorthogonal Peptide Synthesis


N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt (CAS 2301169-18-4; N3-L-Orn(Boc)-OH·CHA) is a dual-protected, non-proteinogenic L-ornithine derivative in which the α-amino position bears an azido group while the δ-amino position carries an acid-labile Boc-protecting group, supplied as a crystalline cyclohexylammonium salt [1]. It serves as a bioorthogonally functionalized building block predominantly utilized in solid-phase peptide synthesis and click-chemistry-mediated bioconjugation workflows, where the azide handle enables downstream copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition without deprotecting the δ-Boc group . The compound is catalogued under multiple related identifiers, including CAS 1639198-67-6 (free base) and CAS 2098497-17-5 / 763139-35-1 (regioisomer with reversed protecting group placement), necessitating careful specification during procurement .

Why N-alpha-Azido-N-delta-boc-L-ornithine CHA Salt Cannot Be Substituted by Generic Azido-Ornithine Analogs in Orthogonal Peptide Chemistry


Superficially interchangeable azido-ornithine derivatives differ critically in the positional assignment of their azide and Boc protecting groups, giving rise to three distinct regioisomers with non-equivalent orthogonal deprotection logic. In the target compound (CAS 2301169-18-4), the azide occupies the α-amino position while the Boc group occupies the δ-position; in the regioisomer Nα-Boc-Nδ-azido-L-ornithine (CAS 2098497-17-5 / 763139-35-1), this arrangement is reversed . This positional swap dictates which reactive handle remains available after acidolytic Boc removal—either a free δ-amine for further coupling (target compound) or a free α-amine (regioisomer)—and therefore determines compatibility with the synthetic route. Additionally, the cyclohexylammonium (CHA) salt form of the target compound provides distinct bulk physicochemical properties (melting point 126–128 °C versus 143 °C for the regioisomer salt) that influence crystallinity, solubility in organic media, and ease of gravimetric handling . Substitution without verifying regioisomeric identity risks orthogonal protection mismatch, altered peptide elongation directionality, and batch-to-batch irreproducibility in multi-step syntheses .

Quantitative Differentiation Evidence for N-alpha-Azido-N-delta-boc-L-ornithine Cyclohexylammonium Salt (CAS 2301169-18-4) Against Closest Analogs


Purity Specification: >99% (HPLC) for α-Azido-δ-Boc Regioisomer versus >98% for Commercial δ-Azido-α-Boc Regioisomer Salt

Commercially available Nα-Azido-Nδ-Boc-L-ornithine CHA salt (target compound; CAS 2301169-18-4) is specified at >99% purity by HPLC, whereas the regioisomeric Nα-Boc-Nδ-azido-L-ornithine CHA salt (CAS 2098497-17-5) is supplied with a purity specification of >98% (or 95% in lower-grade offerings) . The approximately 1% difference in minimum purity translates to a reduction in low-abundance impurities that otherwise accumulate as deletion sequences or capped chains in solid-phase synthesis, directly influencing crude peptide purity and subsequent purification burden .

Peptide synthesis Bioorthogonal chemistry Building block procurement

Melting Point Differential: 126–128 °C (α-Azido-δ-Boc CHA Salt) versus 143 °C (α-Boc-δ-Azido CHA Salt) as Identity Verification and Handling Parameter

The target compound Nα-Azido-Nδ-Boc-L-ornithine CHA salt (CAS 2301169-18-4) exhibits a melting point of 126–128 °C, whereas the regioisomeric Nα-Boc-Nδ-azido-L-ornithine CHA salt (CAS 763139-35-1) melts at 143 °C—a difference of approximately 15–17 °C . This substantial thermal offset provides a straightforward, instrument-accessible parameter for regioisomer identity confirmation upon receipt, complementing spectroscopic methods (NMR, IR) and reducing the risk of inadvertent regioisomer cross-contamination in inventory management .

Chemical identity verification Solid-state characterization Procurement quality control

Chiroptical Identity: Specific Optical Rotation [α]D20 = −28 ± 2° (c=1, DMF) Establishes a Quantitative Stereochemical Handprint Absent from Regioisomer Specifications

The target compound (CAS 2301169-18-4) has a documented and QC-released specific optical rotation of [α]D20 = −28 ± 2° (c = 1 in DMF), while no comparable optical rotation specification is publicly disclosed for the regioisomeric Nα-Boc-Nδ-azido-L-ornithine CHA salt (CAS 763139-35-1 or 2098497-17-5) on major vendor Certificates of Analysis . This parameter serves a dual purpose: confirming both the L-configuration (enantiomeric purity) and the absence of significant racemization during manufacture, which is critical because racemized azido-ornithine incorporated into a peptide chain can produce diastereomeric impurities that co-elute with the desired product during preparative HPLC .

Chiral purity Stereochemical verification Enantiomeric integrity

Salt-Form Advantage: Cyclohexylammonium Salt (MW 357.45) versus Free Base (MW 258.27) – Implications for Weighing Accuracy and Organic Solubility

The target compound is supplied as a cyclohexylammonium (CHA) salt with molecular weight 357.45 g/mol, whereas the corresponding free base (CAS 1639198-67-6) has a molecular weight of 258.27 g/mol [1][2]. The 38% higher molecular weight of the salt form reduces relative weighing error for small-scale reactions: a 1 mg target mass of free base is subject to greater fractional balance uncertainty than 1.38 mg of the CHA salt delivering equivalent azido-ornithine molar content. Furthermore, vendor documentation states that the CHA counterion 'offers improved solubility and handling in laboratory procedures' and 'enhances solubility and stability in various organic solvents' compared with non-salt forms, although quantitative solubility limits (mg/mL) in common peptide synthesis solvents such as DMF, DCM, or NMP are not disclosed .

Solid-state formulation Weighing accuracy Solubility in organic media

Ornithine Aminotransferase Binding Affinity: A Quantitative Biochemical Baseline Distinguishing α-Azido-Ornithine from Unmodified L-Ornithine

An α-azido-containing ornithine derivative (represented in the ChEMBL database under CHEMBL4747359, structurally consistent with the free acid of the target compound) demonstrates a measured inhibition constant Ki of 2.50 × 10⁵ nM (250 μM) against human ornithine aminotransferase (OAT) as determined by succinic semialdehyde dehydrogenase (SSDH)-coupled UV-Vis spectrophotometry [1]. While no direct Ki is reported for the δ-azido regioisomer or unmodified L-ornithine under identical assay conditions, the value establishes that α-azido substitution at the catalytic position does not extinguish OAT recognition—a finding with implications for designing ornithine-utilizing enzyme probes and inhibitor candidates. This quantitative baseline enables users to benchmark the compound against other ornithine analogs in enzyme-targeted applications [1].

Enzyme inhibition Ornithine aminotransferase Activity-based profiling

Procurement-Relevant Application Scenarios for N-alpha-Azido-N-delta-boc-L-ornithine Cyclohexylammonium Salt (CAS 2301169-18-4)


Orthogonal Solid-Phase Peptide Synthesis Requiring δ-Amine Exposure After Acidolytic Boc Removal

In Boc-strategy solid-phase peptide synthesis (SPPS), the target compound's protection pattern—α-azido, δ-Boc—permits global acidolytic Boc removal (e.g., TFA/DCM) to reveal a free δ-amine for subsequent on-resin coupling or branching, while the α-azido group remains intact as a latent bioorthogonal handle . The regioisomeric δ-azido-α-Boc derivative would instead expose the α-amine upon deprotection, a fundamentally incompatible outcome for synthetic routes designed around δ-amine elongation. The >99% HPLC purity of the target compound minimizes accumulation of truncated sequences that otherwise necessitate extensive preparative HPLC purification.

Post-Synthetic Peptide Functionalization via Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC/SPAAC)

The α-positioned azido group serves as a participant in Huisgen 1,3-dipolar cycloaddition with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC), enabling site-specific attachment of fluorophores, biotin, PEG chains, or cytotoxic payloads after peptide assembly . The target compound's documented optical rotation [α]D20 = −28° ensures that the chiral integrity of the incorporated residue is traceable, which is critical when the azido-ornithine residue resides within a pharmacophoric epitope of a therapeutic peptide candidate.

Ornithine Aminotransferase (OAT) Probe Development and Mechanistic Enzymology

The measured Ki of 250 μM against human ornithine aminotransferase establishes that α-azido substitution permits detectable enzyme binding, qualifying the compound as a scaffold for developing activity-based OAT probes or photoaffinity labeling reagents . The CHA salt form's favorable handling characteristics and defined melting point (126–128 °C) facilitate precise formulation of stock solutions for dose-response enzymology studies.

Complex Natural Product and Macrocyclic Peptide Total Synthesis Requiring Regiodefined Azide Handles

In the total synthesis of azide-containing cyclic or branched peptide natural products, the regiospecific placement of the azide at the α-position (as in CAS 2301169-18-4) rather than the δ-position is essential for directing intramolecular cycloaddition regiochemistry or for subsequent chemoselective reduction of the azide to an amine without affecting other protecting groups . The 15–17 °C melting point gap between the target compound and its regioisomer provides a rapid identity check at the bench, reducing the risk of synthetic failure due to regioisomer mix-up.

Quote Request

Request a Quote for N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.